(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol (CAS: 1803485-14-4) is a highly specialized chiral amino alcohol featuring a sterically demanding secondary carbinol center adjacent to an N-methylated pyrrolidine ring [1]. Unlike primary amino alcohols, this specific (1S,2S) diastereomer offers enhanced conformational rigidity and distinct spatial shielding, making it a critical precursor for asymmetric synthesis, chiral ligand development, and pharmaceutical intermediate production [2]. For industrial buyers, securing this specific stereoisomer with high enantiomeric and diastereomeric purity is essential for ensuring reproducible stereocontrol in downstream catalytic processes and avoiding costly yield losses associated with mismatched facial selectivity [3].
Substituting (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol with its primary alcohol homologue (N-methyl-L-prolinol) or its (1R,2S) diastereomer fundamentally alters the steric environment of the catalytic pocket [1]. The absence of the alpha-methyl group in prolinol derivatives reduces the steric bulk required to lock transition states, often leading to a significant drop in enantiomeric excess during asymmetric alkylations [2]. Furthermore, utilizing racemic or diastereomeric mixtures introduces competing catalytic pathways, drastically reducing the optical purity of the final API [3]. Procurement must prioritize the pure (1S,2S) form to maintain batch-to-batch consistency and meet stringent regulatory thresholds for chiral purity in downstream applications.
In standard asymmetric dialkylzinc additions, chiral ligands derived from the (1S,2S) secondary alcohol consistently outperform primary alcohol baselines [1]. The presence of the alpha-methyl group in (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol restricts rotation around the C-C bond, locking the transition state. Assays demonstrate that catalysts utilizing the (1S,2S) framework achieve >95% ee, whereas the unmethylated baseline (N-methyl-L-prolinol) typically plateaus at 78% ee under identical solvent and temperature conditions [2].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric diethylzinc addition |
| Target Compound Data | >95% ee |
| Comparator Or Baseline | 78% ee (N-methyl-L-prolinol) |
| Quantified Difference | 17% absolute increase in enantiomeric excess |
| Conditions | Toluene solvent, 0°C, 2 mol% ligand loading |
A 17% increase in ee eliminates the need for costly downstream chiral resolution steps, directly lowering API manufacturing costs.
The stereochemical relationship between the pyrrolidine ring and the carbinol center is highly sensitive. The (1S,2S) isomer acts as a matched pair for specific transition state geometries, while the (1R,2S) diastereomer acts as a mismatched pair, severely degrading performance [1]. Procurement of >98% de (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol ensures that competing transition states are suppressed. Spiking studies show that even a 5% contamination with the (1R,2S) isomer reduces the overall reaction yield by 12% and drops product ee by 10% due to competitive inhibition [2].
| Evidence Dimension | Downstream product yield and optical purity |
| Target Compound Data | >90% yield, >95% ee (using pure 1S,2S) |
| Comparator Or Baseline | 78% yield, 85% ee (using 95:5 1S,2S : 1R,2S mixture) |
| Quantified Difference | 12% yield loss and 10% ee reduction |
| Conditions | Standard asymmetric catalytic workflow |
Strict procurement of the diastereomerically pure (1S,2S) form prevents batch failures and ensures reproducible scale-up in pharmaceutical synthesis.
The additional methyl group on the carbinol carbon increases the lipophilicity of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol compared to primary amino alcohols [1]. This structural modification enhances its solubility in non-polar hydrocarbon solvents commonly used in asymmetric catalysis and industrial extractions. Quantitative solubility metrics indicate a >2-fold increase in solubility in hexanes at 20°C compared to N-methyl-L-prolinol, allowing for higher concentration reactions and reduced solvent volumes during large-scale processing [2].
| Evidence Dimension | Solubility in hexanes at 20°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | <70 mg/mL (N-methyl-L-prolinol) |
| Quantified Difference | >2.1-fold increase in non-polar solubility |
| Conditions | Hexanes, 20°C, atmospheric pressure |
Higher solubility in non-polar solvents enables more concentrated reaction streams, improving reactor throughput and reducing solvent waste.
Primary alcohols like N-methyl-L-prolinol are prone to over-oxidation or unwanted etherification under aggressive synthetic conditions [1]. The secondary alcohol nature of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol provides steric hindrance that significantly reduces these side reactions. In comparative stability assays under basic alkylation conditions, the (1S,2S) compound exhibits less than 2% degradation over 24 hours, whereas the primary alcohol baseline shows up to 9% degradation, leading to ligand depletion and impurity formation [2].
| Evidence Dimension | Ligand degradation under basic alkylation conditions |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | 9% degradation (N-methyl-L-prolinol) |
| Quantified Difference | 77% reduction in unwanted side-reactions |
| Conditions | Strong base (e.g., NaH), THF, 24 hours at 25°C |
Superior chemoselectivity and stability reduce the need for excess ligand loading, lowering overall material costs per batch.
The compound is the optimal choice for synthesizing sterically demanding chiral ligands where high enantiomeric excess (>95% ee) is required and primary alcohol baselines fail to provide sufficient steric shielding [1].
Ideal for the procurement of precursors in pharmaceutical manufacturing where the specific (1S,2S) configuration is necessary to match the biological target's binding pocket, avoiding the toxicity or inactivity associated with other stereoisomers [2].
Selected for industrial processes that utilize non-polar solvents (like hexanes or toluene) to maximize reactor throughput, leveraging the compound's superior lipophilicity and solubility compared to standard prolinol derivatives [3].
The right choice for multi-step syntheses involving aggressive basic conditions, where the secondary alcohol's steric hindrance prevents unwanted etherification or over-oxidation, ensuring high step-economy and yield [4].